molecular formula C18H21N3O3 B13824430 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

Katalognummer: B13824430
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: MEPUBGTUTSVUCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a benzimidazole core, substituted with a methyl group and a trimethoxybenzyl group

Vorbereitungsmethoden

The synthesis of 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the methyl group and the trimethoxybenzyl group. Common reagents used in these reactions include benzimidazole, methyl iodide, and 3,4,5-trimethoxybenzyl chloride. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxybenzyl group can be replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Wissenschaftliche Forschungsanwendungen

1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine can be compared with other similar compounds, such as:

    1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine: This compound has a tetrazole ring instead of a benzimidazole ring, which may result in different chemical properties and biological activities.

    1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzimidazole core and the trimethoxybenzyl group, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H21N3O3

Molekulargewicht

327.4 g/mol

IUPAC-Name

1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C18H21N3O3/c1-21-14-8-6-5-7-13(14)20-18(21)19-11-12-9-15(22-2)17(24-4)16(10-12)23-3/h5-10H,11H2,1-4H3,(H,19,20)

InChI-Schlüssel

MEPUBGTUTSVUCF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.